molecular formula C18H22INO3 B122796 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate CAS No. 147612-55-3

3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate

Cat. No. B122796
M. Wt: 427.3 g/mol
InChI Key: MMUQVFDMUDOFSH-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QNB or BZ, and it has been used in a variety of experiments to investigate the mechanisms of action of certain drugs and to better understand the biochemical and physiological effects of various compounds.

Mechanism Of Action

QNB acts as a competitive antagonist at the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is involved in a wide range of physiological processes. By binding to this receptor, QNB prevents the binding of acetylcholine, which is a neurotransmitter that is involved in the regulation of various bodily functions.

Biochemical And Physiological Effects

QNB has a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of neurotransmitter release, and the alteration of ion channel activity. These effects can have significant impacts on the function of various bodily systems, including the cardiovascular, respiratory, and digestive systems.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using QNB in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for investigating the function of the muscarinic acetylcholine receptor. However, there are also some limitations to using QNB, including its potential toxicity and the fact that it may not accurately reflect the effects of other compounds that target the receptor.

Future Directions

There are a number of potential future directions for research involving QNB, including the development of new drugs that target the muscarinic acetylcholine receptor, the investigation of the role of this receptor in various disease states, and the development of new techniques for studying the function of G protein-coupled receptors. Additionally, further research is needed to better understand the potential limitations and risks associated with the use of QNB in lab experiments.

Synthesis Methods

The synthesis of QNB involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the preparation of 3-quinuclidinol, which is then reacted with alpha-phenylacetyl chloride to form 3-quinuclidinyl alpha-phenylacetate. This intermediate compound is then reacted with iodine and propenyl magnesium bromide to form the final product, 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate.

Scientific Research Applications

QNB has been used in a variety of scientific research applications, including studies of the central nervous system, the cardiovascular system, and the immune system. One of the primary uses of QNB is in the investigation of the mechanisms of action of certain drugs, particularly those that target the muscarinic acetylcholine receptor.

properties

CAS RN

147612-55-3

Product Name

3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate

Molecular Formula

C18H22INO3

Molecular Weight

427.3 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate

InChI

InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+

InChI Key

MMUQVFDMUDOFSH-ONNFQVAWSA-N

Isomeric SMILES

C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O

SMILES

C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O

synonyms

1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
IQNP

Origin of Product

United States

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